
Cholest-5-ene-3alpha,4alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-ene-3alpha,4alpha-diol is a chemical compound with the molecular formula C27H46O2 It is a derivative of cholesterol and is characterized by the presence of hydroxyl groups at the 3alpha and 4alpha positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene-3alpha,4alpha-diol typically involves the hydroxylation of cholesterol. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions must be carefully controlled to ensure selective hydroxylation at the 3alpha and 4alpha positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-ene-3alpha,4alpha-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 can yield cholest-5-ene-3,4-dione, while reduction with NaBH4 can produce this compound.
Scientific Research Applications
Cholest-5-ene-3alpha,4alpha-diol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various steroids and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential effects on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of cosmetics and other personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Cholest-5-ene-3alpha,4alpha-diol involves its interaction with cellular membranes and enzymes. The hydroxyl groups at the 3alpha and 4alpha positions allow it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
Cholest-5-ene-3beta,4beta-diol: Similar in structure but with hydroxyl groups at the 3beta and 4beta positions.
Cholest-5-ene-3alpha,4beta-diol: Differing in the stereochemistry of the hydroxyl groups.
Cholest-5-ene-3beta,4alpha-diol: Another stereoisomer with different biological properties.
Uniqueness
Cholest-5-ene-3alpha,4alpha-diol is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its isomers. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3R,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25+,26-,27-/m1/s1 |
InChI Key |
CZDKQKOAHAICSF-BAIBJHRJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@H]4O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


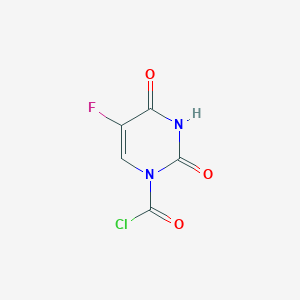
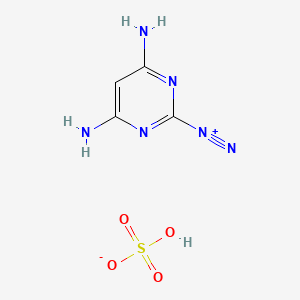
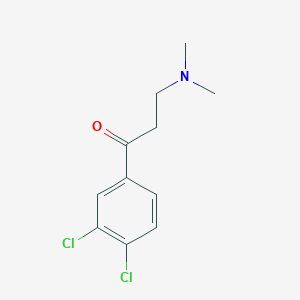
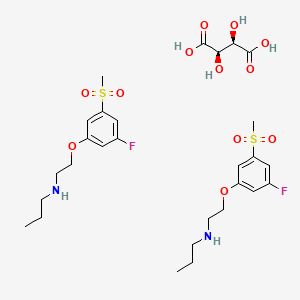
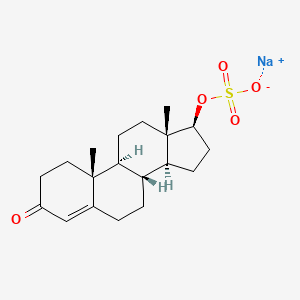
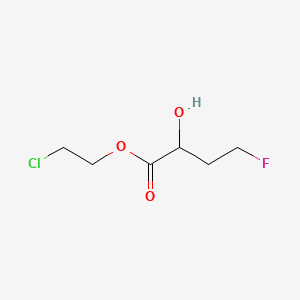
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![2-Fluoro-N-[2-hydroxy-3-(methylphenylamino)propyl]benzamide](/img/structure/B13421719.png)
![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
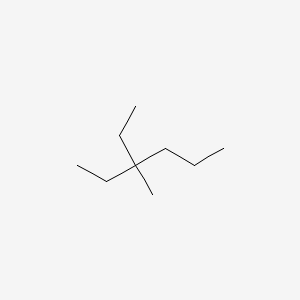
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)
